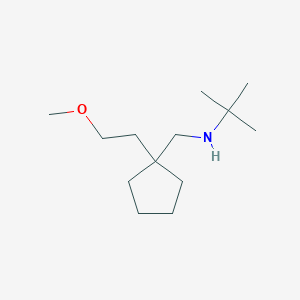
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentyl ring substituted with a 2-methoxyethyl group and a 2-methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, cyclopentyl bromide, undergoes a nucleophilic substitution reaction with 2-methoxyethylamine to form the intermediate n-(2-methoxyethyl)cyclopentylamine.
Alkylation: The intermediate is then subjected to alkylation using 2-bromo-2-methylpropane under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted amines
Scientific Research Applications
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1-{[1-(2-methoxyethyl)cyclopentyl]methyl}-3-{[1-(2-methoxyethyl)-2-pyrrolidinyl]methyl}guanidine hydroiodide
- Cyclopentylamine derivatives
Uniqueness
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine is unique due to its specific structural features, such as the presence of both a cyclopentyl ring and a 2-methoxyethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)cyclopentyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H27NO/c1-12(2,3)14-11-13(9-10-15-4)7-5-6-8-13/h14H,5-11H2,1-4H3 |
InChI Key |
UHOHJIYWECGQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1(CCCC1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



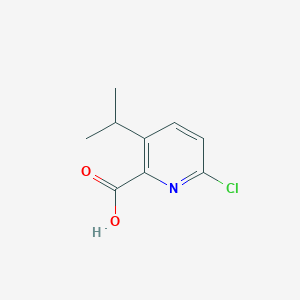

![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)

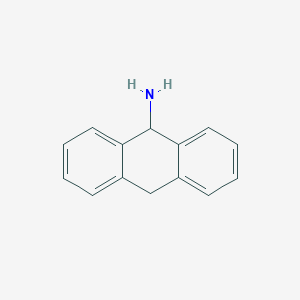
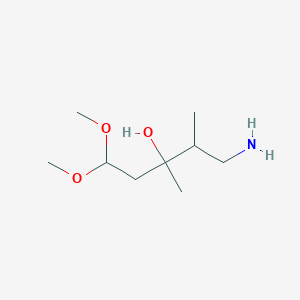
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
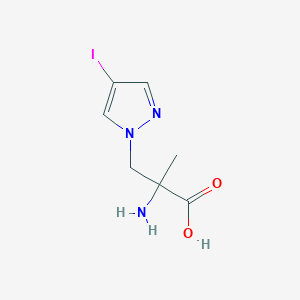
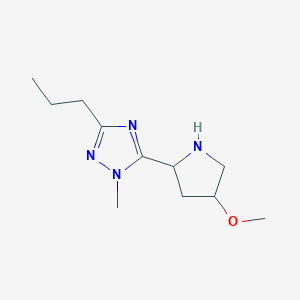
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)

![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
